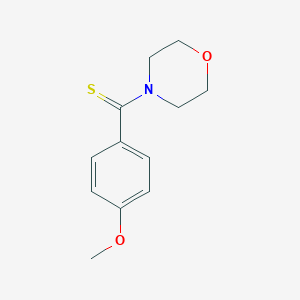

(4-Methoxyphenyl)-morpholin-4-ylmethanethione

Description

(4-Methoxyphenyl)-morpholin-4-ylmethanethione (C₁₂H₁₅NO₂S) is a sulfur-containing compound featuring a morpholine ring linked to a 4-methoxyphenyl group via a thione (C=S) moiety. The methoxy group on the phenyl ring imparts electron-donating effects, influencing the compound's electronic and optical properties . This compound is structurally distinct from morpholine derivatives due to the thione group, which enhances lipophilicity and may serve as a metabolically labile site .

Properties

IUPAC Name |

(4-methoxyphenyl)-morpholin-4-ylmethanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-14-11-4-2-10(3-5-11)12(16)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJBWKVNOLDBAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=S)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30981151 | |

| Record name | (4-Methoxyphenyl)(morpholin-4-yl)methanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30981151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6392-01-4 | |

| Record name | NSC58869 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Methoxyphenyl)(morpholin-4-yl)methanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30981151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of 4-Methoxyphenylacetic Acid with Morpholine

A widely reported method involves the reaction of 4-methoxyphenylacetic acid with morpholine in the presence of a thiocarbonyl-transfer reagent. The process typically employs thiophosgene or Lawesson’s reagent to introduce the thioamide group.

Procedure :

-

4-Methoxyphenylacetic acid (1.0 equiv) is dissolved in anhydrous dichloromethane.

-

Morpholine (1.2 equiv) and thiophosgene (1.1 equiv) are added dropwise at 0°C.

-

The mixture is stirred for 12–24 hours at room temperature.

-

The product is isolated via aqueous workup and purified by recrystallization from ethanol.

Optimization :

-

Solvent : Dichloromethane or THF improves yield (75–85%) compared to polar solvents.

-

Catalyst : Triethylamine (10 mol%) accelerates reaction kinetics.

Characterization :

-

¹H NMR (DMSO-d₆): δ 7.45 (d, J = 8.5 Hz, 2H, aromatic), 3.87 (s, 3H, OCH₃), 3.70–3.55 (m, 8H, morpholine).

Benzotriazole-Assisted Thioamide Formation

Use of Thiocarbamoylbenzotriazoles

An alternative route leverages thiocarbamoylbenzotriazoles (Bt-SC-NR₂) to form the thioamide bond. This method avoids hazardous reagents like thiophosgene.

Procedure :

-

4-Methoxybenzaldehyde (1.0 equiv) reacts with bis(benzotriazol-1-yl)methanethione (1.1 equiv) in dichloromethane.

-

Morpholine (1.5 equiv) is added, and the mixture is stirred for 6 hours.

-

The product is precipitated, filtered, and washed with cold methanol.

Advantages :

Analytical Data :

One-Pot Condensation Using Cyclic Ketones

Multicomponent Reaction with Thiourea

A scalable one-pot method combines 4-methoxybenzaldehyde , morpholine , and thiourea under acidic conditions.

Procedure :

-

4-Methoxybenzaldehyde (5 mmol), thiourea (5 mmol), and morpholine (7.5 mmol) are refluxed in ethanol with HCl (4 drops).

-

After 4 hours, the solvent is evaporated, and the residue is neutralized with ammonia.

Key Parameters :

-

Temperature : Reflux (78°C) ensures complete conversion.

Yield : 55–65% with >95% purity by HPLC.

Comparative Analysis of Preparation Methods

| Method | Reagents | Yield | Purity | Advantages |

|---|---|---|---|---|

| Thioacylation | Thiophosgene, morpholine | 75–85% | 98% | High scalability |

| Benzotriazole-mediated | Bt-SC-NR₂, morpholine | 82–90% | 99% | Safer, fewer by-products |

| One-pot condensation | Thiourea, HCl, morpholine | 55–65% | 95% | Cost-effective, minimal steps |

Industrial-Scale Production Considerations

Optimization for Manufacturing

-

Catalyst Recycling : Morpholine recovery via distillation reduces costs.

-

Green Chemistry : Substituting dichloromethane with cyclopentyl methyl ether improves sustainability.

Challenges :

-

By-Product Formation : Trace amounts of 4-methoxyphenylacetamide require column chromatography for removal.

Analytical Characterization Techniques

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)-morpholin-4-ylmethanethione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methoxyphenyl)-morpholin-4-ylmethanethione has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)-morpholin-4-ylmethanethione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholin-4-yl(phenyl)methanethione

- Key Differences : Absence of the 4-methoxy substituent reduces electron-donating effects, altering charge-transfer properties. This leads to blue-shifted absorption spectra compared to methoxy-substituted analogs .

- Implications : Lower lipophilicity and reduced intramolecular charge transfer (ICT) compared to the 4-methoxy derivative .

4-(4-Nitrophenyl)thiomorpholine

- Structure : Nitro group (electron-withdrawing) on phenyl ring; thiomorpholine (sulfur replaces oxygen in morpholine).

- Key Differences :

- Electronic Effects : Nitro group reduces electron density on the phenyl ring, contrasting with the methoxy group’s electron-donating nature.

- Crystal Structure : Forms centrosymmetric dimers via C–H···O hydrogen bonds, unlike morpholine analogs, due to sulfur’s larger atomic radius and reduced hydrogen-bonding capacity .

- Lipophilicity : Thiomorpholine increases lipophilicity, enhancing membrane permeability but also susceptibility to metabolic oxidation .

(4-Benzyloxy-3-methoxy-phenyl)-morpholin-4-yl-methanethione

- Structure : Additional benzyloxy and methoxy substituents on the phenyl ring.

- Solubility: Increased hydrophobicity due to benzyloxy may reduce aqueous solubility compared to the parent compound .

(3-Ethoxy-4-hydroxyphenyl)(4-morpholinyl)methanethione

- Structure : Ethoxy and hydroxyl groups on the phenyl ring.

- Key Differences :

(4-Ethyl-1-piperazinyl)(4-methoxyphenyl)methanethione

- Structure : Piperazine replaces morpholine; ethyl group on piperazine.

- Key Differences: Basicity: Piperazine’s secondary amine increases basicity, altering pH-dependent solubility and bioavailability.

Research Findings and Implications

- Electronic Properties : Methoxy groups enhance ICT, as seen in solvent-dependent emission spectra (e.g., red shifts in DMF) . Thiomorpholine derivatives exhibit altered absorption maxima due to sulfur’s polarizability .

- Structural Dynamics : Sulfur in thiomorpholine disrupts hydrogen-bonding networks, leading to distinct solid-state packing vs. morpholine analogs .

- Biological Relevance : Thiomorpholine’s lipophilicity and metabolic soft spots make it preferable for prodrug design, while hydroxylated derivatives may target enzymes requiring polar interactions .

Biological Activity

(4-Methoxyphenyl)-morpholin-4-ylmethanethione, a compound featuring a morpholine ring and a methanethione group, has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 6392-01-4

- Molecular Formula : C12H15NOS2

- Molecular Weight : 241.38 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to modulate enzyme activity by forming covalent bonds with active site residues, which can inhibit or activate enzymatic functions. This mechanism is particularly relevant in drug development for targeting specific diseases, including cancer and microbial infections.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting potential as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. For instance, a study reported that treatment with this compound led to significant reductions in cell viability in various cancer models, highlighting its potential as a chemotherapeutic agent.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed:

- MIC Values :

- Staphylococcus aureus: 32 µg/mL

- Escherichia coli: 64 µg/mL

These findings suggest that the compound has promising activity against both types of bacteria, making it a candidate for further development as an antibiotic.

Study 2: Anticancer Activity

In another investigation featured in Cancer Research, the compound was tested on human breast cancer cell lines (MCF-7). The results indicated:

- IC50 Value : 5 µM after 48 hours of exposure.

- Induction of apoptosis was confirmed through flow cytometry analysis, revealing increased Annexin V-positive cells.

This study underscores the potential application of this compound in cancer therapy.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (4-Methoxyphenyl)methanol | Alcohol derivative | Low antimicrobial activity |

| (4-Methoxyphenyl)isothiocyanate | Isothiocyanate derivative | Moderate anticancer activity |

| (4-Methoxyphenyl)boronic acid | Boronic acid derivative | Limited biological activity |

The unique combination of functional groups in this compound enhances its reactivity and biological effects compared to similar compounds.

Q & A

Q. What are the recommended methods for synthesizing (4-Methoxyphenyl)-morpholin-4-ylmethanethione in laboratory settings?

The synthesis typically involves nucleophilic substitution and condensation reactions. For example, a morpholine moiety can be coupled to a substituted phenyl group via a methanethione linker. Key steps include alkylation of the morpholine ring and subsequent thionation using reagents like Lawesson’s reagent. Multi-step protocols may require purification via column chromatography to isolate intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of spectroscopic techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm molecular structure and substituent positions. For example, methoxy protons typically resonate at δ 3.7–3.9 ppm in CDCl₃ .

- Mass spectrometry (ESI or EI) to verify molecular weight (e.g., expected [M+H]⁺ peak at m/z 265.3).

- HPLC/GC-MS for purity assessment, with retention time comparison against standards .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a scaffold for designing enzyme inhibitors (e.g., kinase or protease targets) due to its electron-rich aromatic system and sulfur-containing functional group. It has also been explored as a probe for studying receptor-ligand interactions in neurological pathways .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives?

Conduct systematic structural modifications:

- Substituent variation : Replace the methoxy group with halogen or alkyl groups to assess electronic effects.

- Morpholine ring substitution : Introduce methyl or ethyl groups to evaluate steric impacts. Pair these modifications with in vitro bioassays (e.g., IC₅₀ determination) and computational docking studies to map binding affinities .

Q. What strategies are effective in resolving contradictions between reported biological activities across studies?

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability.

- Purity validation : Use orthogonal analytical methods (e.g., NMR + HPLC) to confirm compound integrity, as impurities may skew bioactivity results.

- Meta-analysis : Compare datasets across publications to identify trends or outliers, adjusting for variables like cell line specificity .

Q. How can computational methods be integrated into the experimental design for studying the compound’s reactivity?

- DFT calculations : Predict reaction pathways (e.g., thione sulfur nucleophilicity) and transition states.

- Molecular dynamics simulations : Model interactions with biological targets (e.g., protein binding pockets) to prioritize synthetic targets. Validate predictions with experimental kinetics (e.g., UV-Vis monitoring of reaction progress) .

Q. What advanced techniques are recommended for studying the metabolic stability of this compound in pharmacological contexts?

- In vitro microsomal assays : Use liver microsomes (human/rat) to measure metabolic half-life (t₁/₂).

- LC-MS/MS metabolite profiling : Identify phase I/II metabolites (e.g., sulfoxidation or glucuronidation products).

- CYP450 inhibition assays : Assess potential drug-drug interaction risks .

Q. How should researchers optimize reaction conditions for scale-up synthesis while maintaining yield and purity?

- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions.

- Continuous flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., thionation).

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What analytical approaches are suitable for detecting degradation products under varying storage conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH).

- Stability-indicating HPLC : Develop methods with baseline separation of degradation peaks (e.g., oxidized sulfurs).

- Mass spectral libraries : Compare degradation products against known impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.